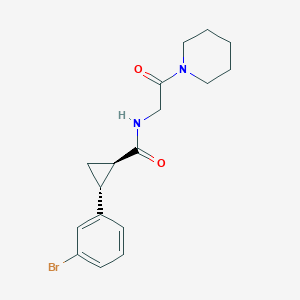![molecular formula C16H21Cl2NO4S B7547579 ethyl (3R)-1-[2-(2,5-dichlorophenyl)sulfonylethyl]piperidine-3-carboxylate](/img/structure/B7547579.png)
ethyl (3R)-1-[2-(2,5-dichlorophenyl)sulfonylethyl]piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3R)-1-[2-(2,5-dichlorophenyl)sulfonylethyl]piperidine-3-carboxylate, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. DIDS belongs to the class of sulfonamide compounds and is known for its ability to inhibit chloride channels.
Wirkmechanismus
DIDS inhibits chloride channels by binding to a specific site on the channel protein. The binding of DIDS to the channel protein causes a conformational change that blocks the movement of chloride ions through the channel pore. The exact mechanism of DIDS inhibition varies depending on the type of chloride channel being studied.
Biochemical and Physiological Effects:
DIDS has been shown to have several biochemical and physiological effects. Inhibition of CFTR chloride channels by DIDS has been shown to reduce the secretion of mucus in the lungs, which is beneficial in the treatment of cystic fibrosis. DIDS has also been shown to inhibit CaCC channels in smooth muscle cells, leading to relaxation of the muscle and vasodilation. Inhibition of VRAC channels by DIDS has been shown to reduce cell volume and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DIDS has several advantages as a research tool. It is a potent and selective inhibitor of chloride channels, making it a valuable tool for studying the role of chloride channels in various physiological processes. DIDS is also relatively easy to synthesize and is commercially available. However, DIDS has some limitations as a research tool. It has been shown to have off-target effects on other ion channels, such as potassium channels, which can complicate the interpretation of experimental results. Additionally, DIDS has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on DIDS. One area of interest is the development of more selective inhibitors of chloride channels that do not have off-target effects. Another area of interest is the study of the role of chloride channels in cancer, as inhibition of VRAC channels by DIDS has been shown to induce apoptosis in cancer cells. Additionally, the use of DIDS as a potential therapeutic agent in the treatment of diseases such as cystic fibrosis and hypertension warrants further investigation.
Conclusion:
In conclusion, DIDS is a valuable tool for studying chloride channels and their role in various physiological processes. Its ability to inhibit chloride channels has led to its widespread use in scientific research. While DIDS has some limitations as a research tool, it has several advantages and has the potential to be used as a therapeutic agent in the treatment of certain diseases. Further research on DIDS and its effects on chloride channels is warranted.
Synthesemethoden
The synthesis of DIDS involves the reaction of ethyl 3-piperidinylcarboxylate with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure DIDS.
Wissenschaftliche Forschungsanwendungen
DIDS has been extensively used in scientific research as a tool to study chloride channels. Chloride channels are transmembrane proteins that regulate the movement of chloride ions across cell membranes. DIDS has been shown to inhibit several types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, the calcium-activated chloride channel (CaCC), and the volume-regulated anion channel (VRAC). DIDS has also been used to study the role of chloride channels in various physiological processes such as cell volume regulation, neuronal excitability, and ion transport.
Eigenschaften
IUPAC Name |
ethyl (3R)-1-[2-(2,5-dichlorophenyl)sulfonylethyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO4S/c1-2-23-16(20)12-4-3-7-19(11-12)8-9-24(21,22)15-10-13(17)5-6-14(15)18/h5-6,10,12H,2-4,7-9,11H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPUTVYTABNUIQ-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)CCS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3R)-1-[2-(2,5-dichlorophenyl)sulfonylethyl]piperidine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one](/img/structure/B7547510.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B7547512.png)
![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)

![1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7547540.png)


![8-(4-Bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7547562.png)
![N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B7547570.png)
![5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole](/img/structure/B7547584.png)
![4-cyano-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B7547591.png)
![2-(3-fluorophenyl)-N-[2-[(2-imidazol-1-ylphenyl)methylamino]-2-oxoethyl]acetamide](/img/structure/B7547604.png)
